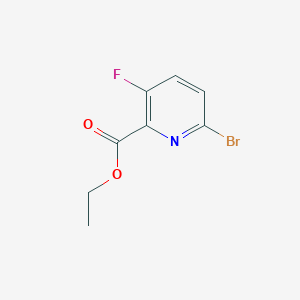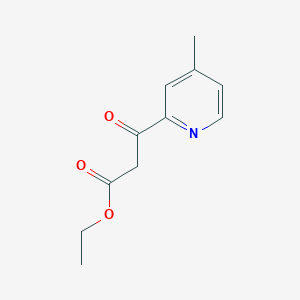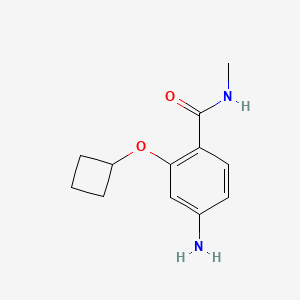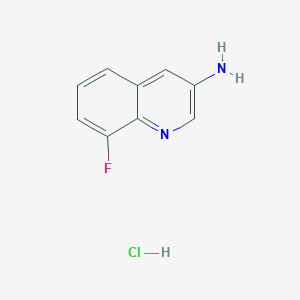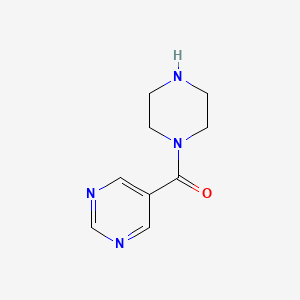![molecular formula C12H15FO3 B12081182 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, which is attached to a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and butanoic acid.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent (e.g., ethylmagnesium bromide) to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reaction efficiently.
Continuous Flow Oxidation: Implementing continuous flow reactors for the oxidation step to enhance efficiency and safety.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, aldehydes, or more complex carboxylic acids.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets.
Industrial Chemistry: The compound is used in the synthesis of intermediates for various industrial processes.
作用机制
The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways by acting as an inhibitor or activator of specific proteins or enzymes.
相似化合物的比较
Similar Compounds
2-[(3-Fluoro-4-methoxyphenyl)methyl]propanoic acid: Similar structure but with a propanoic acid moiety.
2-[(3-Fluoro-4-methoxyphenyl)methyl]pentanoic acid: Similar structure but with a pentanoic acid moiety.
2-[(3-Fluoro-4-methoxyphenyl)methyl]hexanoic acid: Similar structure but with a hexanoic acid moiety.
Uniqueness
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C12H15FO3 |
|---|---|
分子量 |
226.24 g/mol |
IUPAC 名称 |
2-[(3-fluoro-4-methoxyphenyl)methyl]butanoic acid |
InChI |
InChI=1S/C12H15FO3/c1-3-9(12(14)15)6-8-4-5-11(16-2)10(13)7-8/h4-5,7,9H,3,6H2,1-2H3,(H,14,15) |
InChI 键 |
JJLFXAFLNLRICL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1=CC(=C(C=C1)OC)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


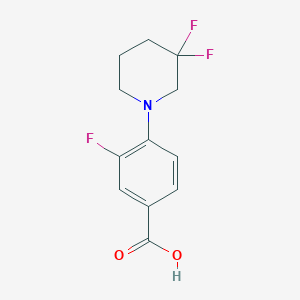


![[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)
